molecular formula C11H13ClN2S B3077902 (3-Pyridinylmethyl)(3-thienylmethyl)amine hydrochloride CAS No. 1049713-28-1

(3-Pyridinylmethyl)(3-thienylmethyl)amine hydrochloride

Cat. No. B3077902
CAS RN: 1049713-28-1
M. Wt: 240.75 g/mol
InChI Key: UWANKFAEAGZYLG-UHFFFAOYSA-N
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Description

“(3-Pyridinylmethyl)(3-thienylmethyl)amine hydrochloride” is a chemical compound with the CAS Number: 1049713-28-1 . It has a molecular weight of 240.76 and its IUPAC name is N-(3-pyridinylmethyl)(3-thienyl)methanamine hydrochloride . The compound is typically stored at room temperature and is available in solid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12N2S.ClH/c1-2-10(6-12-4-1)7-13-8-11-3-5-14-9-11;/h1-6,9,13H,7-8H2;1H . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the types of bonds between them.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.

Scientific Research Applications

Synthesis and Characterization

The compound has been utilized in the synthesis of complex heterocyclic compounds. For instance, the aminomethylation of pyridines has been studied, where compounds like (3-Pyridinylmethyl)(3-thienylmethyl)amine play a role in forming new derivatives with potential applications in medicinal chemistry and material science. The aminomethylation process is directed primarily at specific positions on the pyridine ring, yielding compounds with unique properties and potential applications in drug design and synthesis of functional materials (Smirnov, Kuz’min, & Kuznetsov, 2005).

Structural and Physical Properties

In the realm of structural chemistry, studies have been conducted on Schiff bases involving similar pyridyl and thiophene groups, exploring their tautomerism and intramolecular hydrogen bonding. These investigations provide insights into the molecular structure and reactivity of compounds containing pyridine and thiophene moieties, which are crucial for designing molecules with specific chemical and physical properties (Nazır et al., 2000).

Applications in Material Science and Catalysis

Research on thieno[3,2-c]pyridine derivatives, which share structural similarities with (3-Pyridinylmethyl)(3-thienylmethyl)amine, has revealed their significant effect on fluorescence properties. This highlights the potential of such compounds in developing fluorescent materials and sensors. The studies emphasize the role of substituents on the pyridine and thiophene rings in modulating the fluorescence characteristics, paving the way for the design of new materials with tailored optical properties (Chavan, Toche, & Chavan, 2017).

Antimicrobial Activity

Compounds synthesized from pyridine and thiophene derivatives have shown significant antimicrobial activity. This indicates the potential of (3-Pyridinylmethyl)(3-thienylmethyl)amine hydrochloride and its derivatives in contributing to the development of new antimicrobial agents. The structure-activity relationship studies of these compounds can lead to the discovery of novel drugs with improved efficacy against various bacterial and fungal pathogens (Mittal, Sarode, & Vidyasagar, 2011).

properties

IUPAC Name

1-pyridin-3-yl-N-(thiophen-3-ylmethyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S.ClH/c1-2-10(6-12-4-1)7-13-8-11-3-5-14-9-11;/h1-6,9,13H,7-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWANKFAEAGZYLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNCC2=CSC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Pyridinylmethyl)(3-thienylmethyl)amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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